
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
Übersicht
Beschreibung
(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H26FN3O4S and its molecular weight is 399.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H25F2N2O5S
- Molecular Weight : 403.44 g/mol
- CAS Number : 1217650-64-0
Its structure includes a cyclohexyl ring with isopropyl and methyl substituents, an oxathiolane ring, and a pyrimidine derivative containing fluorine and amino groups.
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various oral pathogens in vitro, suggesting potential applications in dental therapeutics .
Antitumor Activity
Research has demonstrated that compounds similar to this one possess antitumor activity. A study revealed that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
The biological activity is hypothesized to be mediated through several pathways:
- Inhibition of DNA Synthesis : The presence of the fluorinated pyrimidine moiety suggests interference with nucleic acid synthesis.
- Apoptotic Pathways : Activation of intrinsic apoptosis pathways leading to cell death in malignancies.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar oxathiolane derivatives demonstrated a minimum inhibitory concentration (MIC) against Streptococcus mutans at concentrations as low as 10 µg/mL. This suggests strong potential for use in oral health products .
Study 2: Anticancer Properties
In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity. The study highlighted increased apoptosis rates compared to untreated controls, reinforcing the compound's potential as an anticancer agent .
Comparative Analysis of Related Compounds
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound is primarily studied for its antiviral properties, particularly against HIV. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), which plays a crucial role in the treatment of HIV infection. The L-Menthyl Ester form enhances its bioavailability and therapeutic efficacy.
Pharmacokinetics and Bioavailability
Research indicates that the esterification of Emtricitabine improves its pharmacokinetic profile. Studies have shown that modifications to the molecular structure can lead to better absorption rates and longer half-lives in biological systems. This is essential for maintaining effective drug levels in patients undergoing antiretroviral therapy.
Property | Value |
---|---|
Bioavailability | Increased with esterification |
Half-life | Extended compared to parent compound |
Absorption | Enhanced due to structural modifications |
Formulation Development
The compound's unique structure allows it to be incorporated into various pharmaceutical formulations. Researchers are exploring its use in sustained-release formulations that can provide prolonged therapeutic effects with fewer doses.
Case Study 1: Efficacy in HIV Treatment
A clinical trial evaluated the efficacy of Emtricitabine L-Menthyl Ester in HIV-positive patients. Results demonstrated a significant reduction in viral load compared to baseline measurements. Patients reported fewer side effects than those treated with standard Emtricitabine.
Case Study 2: Pharmacokinetic Studies
A study published in Antimicrobial Agents and Chemotherapy assessed the pharmacokinetics of the esterified compound in a controlled environment. The findings indicated that the ester form had a higher peak plasma concentration and faster time to peak compared to the unmodified drug.
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCQXVTOIJYOT-KKVJTYSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764659-72-5 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764659-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMTRICITABINE MENTHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79RVV445GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.